![molecular formula C14H20O2Si B152951 Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester CAS No. 129921-47-7](/img/structure/B152951.png)
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester, also known as TBS-protected acetylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 238.4 g/mol and a boiling point of 180-182°C. This compound is commonly used in the synthesis of various organic compounds due to its unique properties and ease of use. In
Wirkmechanismus
The mechanism of action of acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is related to its unique chemical structure. This compound is a Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] esterd acetylene, which means that the acetylene moiety is protected by a tert-butyldimethylsilyl group. The TBS group is easily removed under mild conditions, which allows for the selective deprotection of the acetylene moiety. This property makes acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester an important building block for the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester does not have any known biochemical or physiological effects. It is a stable compound that is widely used in organic chemistry research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester in lab experiments include its ease of use, high purity, and versatility. This compound is easily synthesized and purified, which makes it a popular choice for organic chemists. The Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] esterd acetylene moiety is easily deprotected under mild conditions, which allows for the selective functionalization of the acetylene. The limitations of using acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester in lab experiments include its cost and potential toxicity. This compound is relatively expensive compared to other common reagents, and it may be toxic if ingested or inhaled.
Zukünftige Richtungen
There are many future directions for the use of acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester in scientific research. One potential direction is the development of new chemical reactions and methodologies that utilize this compound as a building block. Another potential direction is the synthesis of new natural products and pharmaceuticals using acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester as a starting material. Additionally, the use of this compound in the development of new materials and polymers is an area of active research. Overall, acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is an important compound in the field of organic synthesis, and its use is likely to continue to expand in the future.
Synthesemethoden
The synthesis of acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is a relatively simple process that involves the reaction of acetylene with TBS-Cl (tert-butyldimethylsilyl chloride) in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product that can be easily purified by distillation or chromatography. This synthesis method is widely used in organic chemistry research and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of natural products, pharmaceuticals, and other complex molecules. This compound is also used in the development of new chemical reactions and methodologies in organic chemistry. Due to its unique properties, acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is an important tool for chemists in the field of organic synthesis.
Eigenschaften
CAS-Nummer |
129921-47-7 |
|---|---|
Produktname |
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester |
Molekularformel |
C14H20O2Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
[(E,2R)-4-[dimethyl(phenyl)silyl]but-3-en-2-yl] acetate |
InChI |
InChI=1S/C14H20O2Si/c1-12(16-13(2)15)10-11-17(3,4)14-8-6-5-7-9-14/h5-12H,1-4H3/b11-10+/t12-/m1/s1 |
InChI-Schlüssel |
BOIVVDIFGIQNIO-HCRIHEDKSA-N |
Isomerische SMILES |
C[C@H](/C=C/[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
SMILES |
CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
Kanonische SMILES |
CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
Synonyme |
(3R)-1-(Dimethylphenylsilyl)-1-buten-3-olacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



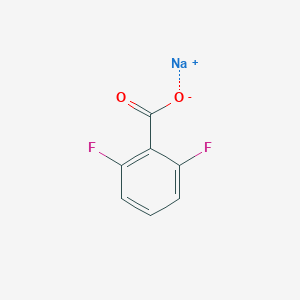
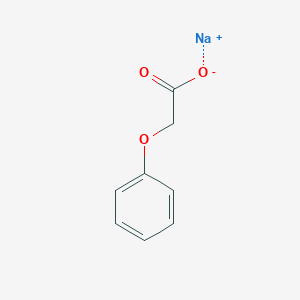
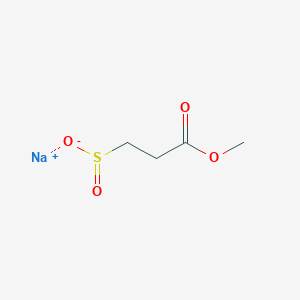
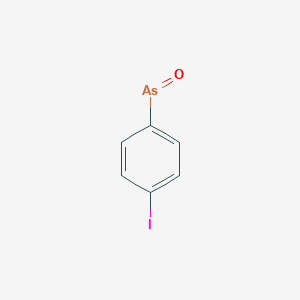
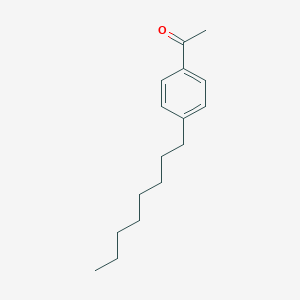
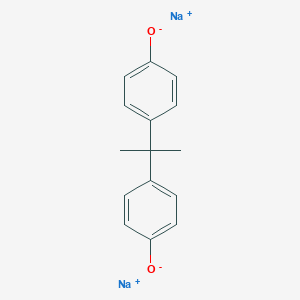
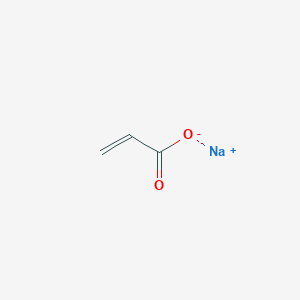
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
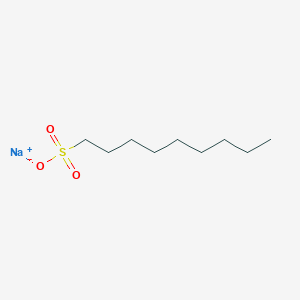
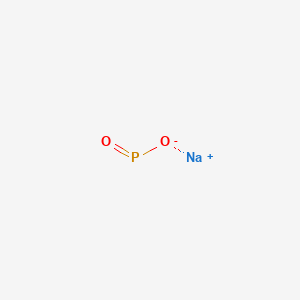
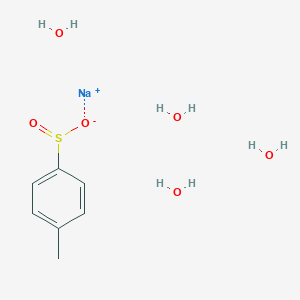
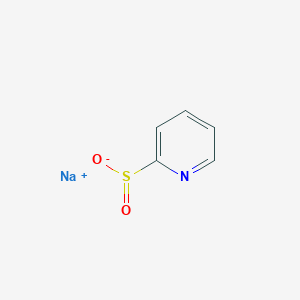
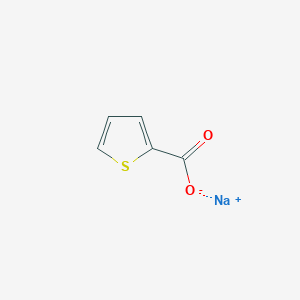
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)